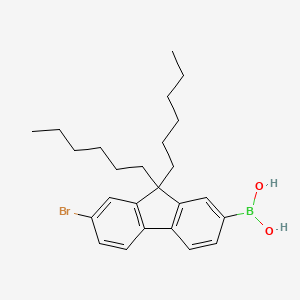

7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-bromo-9,9-dihexylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34BBrO2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18,28-29H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIFFRWIIBQCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697844 | |

| Record name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934762-26-2 | |

| Record name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid: A Keystone Building Block for Advanced Organic Electronics

This guide provides a comprehensive technical overview of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid (CAS 934762-26-2), a specialized fluorene derivative pivotal to the advancement of organic electronic materials. Designed for researchers, chemists, and material scientists, this document synthesizes core chemical data, proven synthetic applications, and practical handling protocols to empower innovation in the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Core Compound Synopsis and Strategic Importance

This compound is a bifunctional organic molecule. Its structure is engineered for versatility in polymerization and molecular construction. The fluorene core, a rigid and planar aromatic system, imparts desirable photophysical properties, including high quantum yields and thermal stability, to materials in which it is incorporated.[1][2]

The strategic placement of two distinct functional groups defines its utility:

-

The Boronic Acid Moiety (-B(OH)₂): Located at the 2-position, this group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This allows for the facile and efficient formation of carbon-carbon bonds, enabling the extension of the conjugated system by coupling with a variety of aryl halides.

-

The Bromo Group (-Br): Positioned at the 7-position, this halogen serves as a secondary reactive site. It offers a handle for subsequent functionalization, also typically via cross-coupling reactions. This bifunctionality allows for the creation of well-defined block copolymers and complex, non-linear molecular architectures.[1]

-

The Dihexyl Chains (-C₆H₁₃): Attached at the 9-position, these aliphatic chains are crucial for ensuring solubility in common organic solvents.[2] This is a critical feature for solution-based processing techniques, which are essential for the large-scale, cost-effective manufacturing of organic electronic devices.

This unique combination of features makes this compound a highly sought-after building block for creating precisely tailored organic semiconducting materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 934762-26-2 | [5][6] |

| Molecular Formula | C₂₅H₃₄BBrO₂ | [6] |

| Molecular Weight | 457.25 g/mol | [6] |

| Appearance | White to off-white powder or crystalline solid. | |

| Purity | Typically ≥98% | |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [6] |

Note: While specific melting point, boiling point, and density data for this exact compound are not consistently available in public literature, analogous fluorene derivatives suggest a melting point in the range of 100-150°C. Experimental determination is recommended for precise applications.

Spectroscopic Characterization

While a dedicated public database of spectra for this specific molecule is sparse, the expected spectroscopic signatures can be inferred from its structure and data on analogous compounds. Researchers synthesizing or using this compound should expect the following:

-

¹H NMR (in CDCl₃):

-

Aromatic protons of the fluorene core will appear in the δ 7.5-8.0 ppm region. The specific splitting patterns will be complex due to the asymmetric substitution.

-

Aliphatic protons of the hexyl chains will be visible in the upfield region, typically between δ 0.8-2.2 ppm, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic carbons will resonate in the δ 120-155 ppm range. The carbon attached to the boron will be shifted, as will the carbon bonded to the bromine.

-

Aliphatic carbons of the hexyl chains will appear in the δ 14-45 ppm region.

-

-

FT-IR:

-

Characteristic peaks for aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the hexyl groups will be present in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C stretching vibrations will be visible around 1600 cm⁻¹ and 1450 cm⁻¹.

-

A strong, broad O-H stretch from the boronic acid will be present around 3200-3500 cm⁻¹.

-

The B-O stretch is expected around 1350 cm⁻¹.

-

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and high yields.[4]

Conceptual Workflow for Polymer Synthesis

The following diagram illustrates the logical flow of a typical Suzuki polymerization reaction utilizing our title compound.

Caption: Generalized workflow for Suzuki polymerization.

Exemplary Step-by-Step Protocol: Synthesis of a Fluorene-based Copolymer

This protocol describes a representative Suzuki coupling reaction between this compound and a generic dibromo-co-monomer (e.g., 2,7-dibromo-9,9-dihexylfluorene) to form a conjugated polymer.

Materials:

-

This compound (1.0 eq)

-

Aryl Dihalide Co-monomer (e.g., 2,7-dibromo-9,9-dihexylfluorene) (1.0 eq)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-3 mol%)

-

Base (e.g., 2M aqueous sodium carbonate solution, Na₂CO₃) (4.0 eq)

-

Solvent (e.g., Toluene or a Toluene/DMF mixture)

-

Phase Transfer Catalyst (e.g., Aliquat 336), if needed

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and the aryl dihalide co-monomer (1.0 eq).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with inert gas (Nitrogen or Argon). This is a critical step to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add degassed toluene via cannula to dissolve the monomers. The concentration is typically around 0.1 M with respect to the monomers.

-

Base Addition: Add the degassed 2M aqueous sodium carbonate solution. The two-phase system often benefits from a phase transfer catalyst like Aliquat 336 (a few drops).

-

Catalyst Introduction: Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to a reflux temperature (typically 90-110°C) with vigorous stirring. Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in polymer molecular weight. Reaction times can range from 24 to 72 hours.

-

Work-up and Precipitation:

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a large excess of a non-solvent, such as methanol or acetone, with vigorous stirring to precipitate the polymer.

-

Filter the resulting solid and wash it with methanol and water to remove residual catalyst and salts.

-

-

Purification:

-

For rigorous purification, a Soxhlet extraction is performed. The crude polymer is sequentially washed with acetone (to remove oligomers) and then extracted with a good solvent like chloroform or THF to isolate the high molecular weight fraction.

-

The purified polymer is then re-precipitated from the extraction solvent into methanol.

-

-

Drying: Collect the final polymer and dry it under vacuum at 40-60°C overnight.

This self-validating protocol includes monitoring by GPC to ensure the polymerization is proceeding as expected and a rigorous purification step to ensure the final material is of high quality for device fabrication.

Visualizing the Suzuki Coupling Reaction

The core chemical transformation is the palladium-catalyzed coupling of the boronic acid with an aryl halide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 934762-26-2 [chemicalbook.com]

- 6. 934762-26-2|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid (CAS No. 934762-26-2), a key building block in the development of advanced organic materials. This document outlines a robust synthetic protocol, details essential characterization techniques, and provides insights into the applications of this versatile compound.

Introduction: The Strategic Importance of Functionalized Fluorenes

Fluorene derivatives are a cornerstone in materials science, particularly in the field of organic electronics. Their rigid and planar structure, coupled with high thermal stability and excellent photophysical properties, makes them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The subject of this guide, this compound, is a bifunctional molecule of significant interest. The boronic acid group at the 2-position serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex conjugated polymers and dendrimers.[1][2][3] The bromine atom at the 7-position offers a site for further chemical modification, allowing for the fine-tuning of the molecule's electronic and physical properties. The two hexyl chains at the 9-position are crucial for ensuring solubility in common organic solvents, a prerequisite for solution-based processing of organic electronic devices.[2]

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, followed by a comprehensive section on its characterization to ensure purity and structural integrity.

Synthetic Strategy and Protocol

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 2,7-dibromo-9,9-dihexylfluorene. The core of this synthesis is a selective monolithiation followed by a boronation reaction.

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| 2,7-Dibromo-9,9-dihexylfluorene | ≥98% | Sigma-Aldrich, TCI |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich, Acros Organics |

| Triisopropyl borate | ≥98% | Sigma-Aldrich, Alfa Aesar |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros Organics |

| Diethyl ether | Anhydrous, ≥99% | Fisher Scientific |

| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Silica gel | 230-400 mesh | Merck, VWR |

| Hexanes | ACS Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

Critical Safety Note: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere (argon or nitrogen) using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Experimental Workflow

Caption: A schematic overview of the synthetic workflow.

Detailed Synthesis Procedure

-

Reaction Setup: A flame-dried three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet. 2,7-dibromo-9,9-dihexylfluorene (1.0 equivalent) is added to the flask.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material completely. A typical concentration is 0.1 M.

-

Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Maintaining this low temperature is critical to ensure selective monolithiation and prevent the formation of the di-lithiated species.

-

Monolithiation: n-Butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise to the cooled solution via syringe over 20-30 minutes. A slight excess of n-BuLi ensures complete consumption of the starting material. The reaction mixture typically turns a pale yellow color upon formation of the lithiated intermediate.

-

Reaction Time: The mixture is stirred at -78 °C for 1 hour to allow the monolithiation to proceed to completion.

-

Boronation: Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, the cooling bath is removed, and the reaction is allowed to slowly warm to room temperature and stirred overnight (12-16 hours).

-

Quenching: The reaction is cooled in an ice bath and then quenched by the slow addition of 1 M aqueous HCl. This hydrolyzes the boronate ester to the desired boronic acid. The mixture is stirred vigorously for 30 minutes.

-

Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x volume of THF). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient elution using a mixture of hexanes and dichloromethane is typically effective. The fractions are monitored by thin-layer chromatography (TLC). The pure fractions are combined and the solvent is evaporated to yield the final product as a white to off-white solid.

Comprehensive Characterization

Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation of organic compounds.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic region will show a complex multiplet pattern due to the unsymmetrical substitution of the fluorene core. The aliphatic region will show signals corresponding to the hexyl chains. The protons of the boronic acid (B(OH)₂) typically appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms. The signals for the carbon atom attached to the boron will be observed around 130-140 ppm, and the carbon atom attached to the bromine will be in a similar region.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.20 - 7.50 | m | 6H | Aromatic-H |

| 2.05 - 1.90 | m | 4H | -CH₂-(CH₂)₄CH₃ |

| 1.20 - 1.00 | m | 12H | -CH₂-(CH₂)₃CH₂CH₃ |

| 0.85 - 0.75 | t | 6H | -CH₂CH₂CH₃ |

| 5.50 (broad) | s | 2H | B(OH)₂ |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

Expected Molecular Weight:

-

Formula: C₂₅H₃₄BBrO₂

-

Monoisotopic Mass: 456.1838 u

-

Average Mass: 457.26 g/mol

Melting Point

The melting point is a useful indicator of purity for a solid compound. A sharp melting point range suggests high purity. The melting point for this compound is expected to be a well-defined range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can identify the presence of key functional groups.

Expected Characteristic IR Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (boronic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1350 | B-O stretch |

| ~1600 | C=C stretch (aromatic) |

Mechanistic Rationale

Caption: A simplified reaction mechanism.

The synthesis proceeds via a lithium-halogen exchange reaction. The highly basic n-butyllithium preferentially abstracts a bromine atom from the electron-rich fluorene ring, forming a more stable organolithium species. The low reaction temperature is crucial to control the reactivity and favor the monolithiation. The subsequent nucleophilic attack of the lithiated fluorene on the electrophilic boron atom of triisopropyl borate forms a boronate ester. Finally, acidic workup hydrolyzes the ester to yield the target boronic acid.

Applications in Advanced Materials

This compound is a valuable synthon for the creation of:

-

Conjugated Polymers for OLEDs: Through Suzuki coupling with various aromatic dibromides, this monomer can be incorporated into polymer backbones to create materials with tunable emission colors and high quantum efficiencies.[1]

-

Materials for Organic Photovoltaics: The fluorene unit is a common component in donor-acceptor copolymers for OPV applications due to its favorable electronic properties.

-

Sensory Materials: The bromine atom can be further functionalized to introduce specific recognition sites for the development of chemical or biological sensors.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided characterization data as a benchmark, researchers can confidently produce and validate this important building block for the advancement of organic electronics and materials science.

References

- Vertex AI Search. (n.d.). Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis.

-

ResearchGate. (n.d.). ¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and 9,9-dihexylfluoren-2,7-yldiboronic acid (b). Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Arylfluorene derivatives obtained from Suzuki reaction. Retrieved from [Link]

Sources

Solubility Profile of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid in Organic Solvents

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the solubility characteristics of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid. Lacking direct, publicly available quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on first principles of physical organic chemistry and available data for structurally analogous compounds. It further provides detailed methodologies for the empirical determination of its solubility.

Introduction to the Target Molecule

This compound is a specialized organic compound of significant interest in the field of materials science, particularly for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Its utility stems from its rigid, conjugated fluorene core, which can be further functionalized via the boronic acid and bromo moieties, often through Suzuki-Miyaura cross-coupling reactions.

Understanding and controlling the solubility of this compound is paramount for its synthesis, purification, and processing into functional thin films. Poor solubility can hinder reaction kinetics, complicate purification by crystallization, and prevent the formation of high-quality, uniform films required for device fabrication.

Molecular Structure Analysis

The solubility behavior of this compound is a direct consequence of its distinct structural components:

-

Fluorene Core: A large, rigid, and aromatic tricyclic system that is inherently nonpolar.[1]

-

Dihexyl Chains (C6H13): Two long alkyl chains attached at the C9 position. These chains significantly enhance the nonpolar character of the molecule and are primarily introduced to disrupt intermolecular packing and improve solubility in organic solvents.

-

Boronic Acid Group (-B(OH)₂): A polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor.[2][3] This group is a mild Lewis acid and is crucial for subsequent cross-coupling reactions.[3]

-

Bromo Group (-Br): An electron-withdrawing group that introduces a moderate degree of polarity.

The molecule thus presents a classic amphipathic challenge: a predominantly large, nonpolar hydrocarbon backbone appended with a small, highly polar functional group.

Caption: Structural components influencing the molecule's overall solubility.

Theoretical Solubility Framework

The guiding principle for predicting solubility is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][4]

-

Dominance of the Nonpolar Backbone: The combined mass and surface area of the dihexylfluorene core far exceed that of the boronic acid group. Therefore, the molecule is expected to behave primarily as a nonpolar compound.

-

Solubility in Nonpolar Solvents: High solubility is predicted in aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., chloroform, dichloromethane), where van der Waals forces and π-π stacking interactions can occur between the solvent and the fluorene core.[1]

-

Solubility in Polar Aprotic Solvents: Ethers (like THF) and ketones (like acetone) are expected to be effective solvents.[5][6] Their moderate polarity can interact with the boronic acid group, while their organic nature readily solvates the hydrocarbon backbone. Phenylboronic acid itself demonstrates high solubility in ethers and ketones.[5][6]

-

Solubility in Polar Protic Solvents: Alcohols (e.g., ethanol, isopropanol) may offer moderate solubility, but the large nonpolar part will likely limit miscibility. Very low solubility is expected in water, as the energy required to disrupt the strong hydrogen-bonding network of water would not be compensated by the solvation of the large, hydrophobic molecule.[7]

The Influence of Boroxine Formation

A critical consideration for boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][8] This equilibrium is influenced by temperature, concentration, and the presence of water.

Caption: Reversible dehydration of boronic acid to its less polar boroxine form.

The formation of the less polar boroxine can significantly alter the solubility profile, often increasing solubility in nonpolar solvents while decreasing it in more polar ones. This is a crucial factor to consider during experimental work, especially in purification steps like crystallization.

Predicted Solubility Summary

The following table synthesizes the theoretical predictions into a practical guide for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Xylene, Benzene | High | Excellent solvation of the large, nonpolar fluorene core through π-π interactions.[1] |

| Chlorinated | Dichloromethane, Chloroform | High | Good solvation of the nonpolar backbone; moderate polarity interacts favorably with the entire molecule.[1][6] |

| Ethers | THF, Diethyl Ether | High to Moderate | Balances solvation of the hydrocarbon part with interaction with the boronic acid group.[5][6] |

| Ketones | Acetone, 3-Pentanone | Moderate | Similar to ethers, provides a good balance of interactions.[5][8] |

| Polar Aprotic | DMF, DMSO | Moderate | Strong dipoles can solvate the boronic acid, but may be less effective for the large nonpolar part. |

| Alcohols | Ethanol, Isopropanol | Low to Moderate | H-bonding with the boronic acid is possible, but the large nonpolar section limits overall solubility.[9] |

| Alkanes | Hexane, Cyclohexane | Low to Moderate | Can solvate the dihexyl chains but are poor solvents for the aromatic core and polar functional groups.[5] |

| Water | H₂O | Very Low/Insoluble | The molecule is predominantly hydrophobic and cannot overcome the strong H-bonding network of water.[7] |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely used technique.[10]

Workflow Diagram

Caption: Standard experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure the solution is fully saturated.[10]

-

Phase Separation: After equilibration, let the vials stand undisturbed until the excess solid has settled completely. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette.

-

Quantification (Gravimetric Method):

-

Transfer the sampled supernatant to a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature.

-

Once the solvent is fully removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/L or mol/L.

-

-

Validation: Repeat the measurement at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Quantitative Data for Analogous Compounds

The following tables provide experimentally determined solubility data for structurally related compounds, which serve as a valuable reference for predicting the behavior of the target molecule.

Table 1: Solubility of Fluorene in Various Organic Solvents[11]

This data highlights the high affinity of the fluorene core for aromatic and moderately polar organic solvents.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methylbenzene (Toluene) | 278.98 | 0.1654 |

| 298.75 | 0.2781 | |

| 318.25 | 0.4356 | |

| Ethanol | 279.15 | 0.0058 |

| 298.15 | 0.0105 | |

| 318.75 | 0.0211 | |

| Isopropanol | 279.25 | 0.0039 |

| 298.55 | 0.0078 | |

| 318.15 | 0.0159 |

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents at 50.09 °C[6]

This data illustrates the solubility contribution of the boronic acid moiety, showing a preference for ethers and ketones over hydrocarbons.

| Solvent | Mole Fraction Solubility (x₁) |

| Dipropyl ether | 0.160 |

| 3-Pentanone | 0.125 |

| Acetone | 0.120 |

| Chloroform | 0.035 |

| Methylcyclohexane | 0.001 |

Conclusion for the Practicing Scientist

The solubility of this compound is dominated by its large, nonpolar dihexylfluorene backbone. Researchers should prioritize nonpolar aromatic (toluene, xylene) and chlorinated (DCM, chloroform) solvents for applications requiring high solubility, such as reaction media and solution-based film deposition. Ethers like THF also serve as excellent choices. The polar boronic acid group, while critical for chemical reactivity, plays a secondary role in the overall solubility profile but may be leveraged during purification by exploiting its interactions with moderately polar solvents. When designing experiments, particularly crystallizations, one must remain aware of the potential for boroxine formation, which can alter the compound's solubility. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data essential for process optimization and material formulation.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Study.com. (n.d.). Fluorene | Overview, Polarity & Structure.

- Wikipedia. (n.d.). Phenylboronic acid.

- ChemBK. (n.d.). Fluorene.

- Northern Kentucky University. (n.d.).

- Sciencemadness Wiki. (2023). Fluorene.

- Li, Q., et al. (2007). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

Sources

- 1. Fluorene | Overview, Polarity & Structure | Study.com [study.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical insights, reflecting a deep understanding of structure-property relationships in complex organic molecules.

Introduction: The Structural Elucidation of a Key Building Block

This compound is a versatile building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[1][2] Its unique electronic and photophysical properties are a direct consequence of its molecular architecture, featuring a rigid, planar fluorene core, solubilizing dihexyl chains, and strategically placed bromo and boronic acid functionalities for further chemical modification. Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the anticipated ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene core and the aliphatic protons of the dihexyl chains. The asymmetry of the substitution pattern (bromo at C7 and boronic acid at C2) will result in a complex and informative aromatic region.

Aromatic Region (δ 7.0 - 8.5 ppm):

The fluorene core possesses six aromatic protons. Due to the differing electronic effects of the bromine atom (electron-withdrawing, inductive; electron-donating, resonance) and the boronic acid group (electron-withdrawing), each aromatic proton will have a unique chemical environment.

-

Protons on the Boronic Acid-Substituted Ring: The protons ortho and meta to the boronic acid group will be shifted downfield due to its electron-withdrawing nature. We can anticipate two doublets and one singlet (or a narrowly split doublet) in this region.

-

Protons on the Bromo-Substituted Ring: The bromine atom's influence will also lead to distinct signals for the three protons on this ring. The proton ortho to the bromine will likely be the most downfield of this set.

-

Characteristic Splitting Patterns: The coupling between adjacent aromatic protons (ortho-coupling) will typically result in doublets with coupling constants (J) in the range of 7-9 Hz. Meta-coupling, if observed, will be much smaller (2-3 Hz).

Aliphatic Region (δ 0.7 - 2.2 ppm):

The two hexyl chains at the C9 position are chemically equivalent and will give rise to a series of signals in the upfield region of the spectrum.

-

Methylene Protons (α to C9): The four protons of the two methylene groups directly attached to the fluorene ring (α-CH₂) are expected to appear as a broad multiplet or triplet around δ 2.0-2.2 ppm.[1]

-

Methylene Chain: The subsequent methylene groups of the hexyl chains will produce a series of overlapping multiplets in the range of δ 1.0-1.4 ppm.

-

Terminal Methyl Protons: The twelve protons of the four terminal methyl groups (-CH₃) will appear as a characteristic triplet around δ 0.7-0.9 ppm.[1]

Boronic Acid Protons (-B(OH)₂):

The two protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on the solvent, concentration, and water content. They may appear as a broad singlet anywhere from δ 4.0 to 8.0 ppm, and they are readily exchanged with D₂O.[3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.5 | m | 6H |

| α-CH₂ (to C9) | 2.0 - 2.2 | m | 4H |

| -(CH₂)₄- | 1.0 - 1.4 | m | 16H |

| -CH₃ | 0.7 - 0.9 | t | 6H |

| -B(OH)₂ | 4.0 - 8.0 (variable) | br s | 2H |

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks, each corresponding to a unique carbon environment.

Aromatic Region (δ 115 - 155 ppm):

The fluorene core contains 13 aromatic carbons. The substituents will significantly influence their chemical shifts.

-

Quaternary Carbons: The carbon atoms bearing the bromo (C7) and boronic acid (C2) groups, as well as the bridgehead carbons (C4a, C4b, C8a, C9a), will appear as weak signals in the downfield portion of the aromatic region. The carbon attached to the boronic acid group is often difficult to observe due to quadrupolar relaxation.[4]

-

Protonated Aromatic Carbons: The chemical shifts of the six protonated aromatic carbons will be influenced by the neighboring substituents. Carbons ortho and para to the electron-withdrawing groups will be shifted downfield, while those meta will be less affected.

Aliphatic and Spiro Carbon Region (δ 14 - 56 ppm):

-

Spiro Carbon (C9): The quaternary carbon at the C9 position, bearing the two hexyl chains, is expected to have a chemical shift in the range of δ 55-56 ppm.[1]

-

Aliphatic Carbons: The hexyl chains will show a series of signals corresponding to the different methylene carbons and the terminal methyl carbon. The chemical shifts will generally decrease as the distance from the fluorene core increases, with the terminal methyl carbon being the most upfield signal.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 130 - 155 |

| Aromatic CH | 115 - 135 |

| C9 | 55 - 56 |

| α-CH₂ (to C9) | ~40 |

| -(CH₂)₄- | 22 - 32 |

| -CH₃ | ~14 |

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain high-resolution ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for fluorene derivatives.[1]

- Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, particularly in the complex aromatic region.

- Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

3. ¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

- Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 12 ppm).

- Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.

- Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

- Number of Scans: For a sample of this concentration, 16-64 scans should provide a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.

- Spectral Width: A wider spectral width is needed for ¹³C (e.g., 0 to 200 ppm).

- Acquisition Time: An acquisition time of 1-2 seconds is typical.

- Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax and be observed.

- Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualization of the Molecular Structure and Workflow

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the fluorene core with substituents.

Diagram 2: NMR Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for NMR data acquisition and analysis.

Trustworthiness and Self-Validation

The protocols described herein represent a self-validating system. The consistency between the ¹H and ¹³C NMR data is a critical checkpoint. For instance, the number of distinct aromatic signals in both spectra should correlate with the proposed substitution pattern. Furthermore, 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals, respectively. A COSY spectrum will reveal proton-proton coupling networks, confirming the connectivity of the aromatic and aliphatic systems. An HSQC spectrum will directly correlate each proton to its attached carbon, providing unambiguous assignment of the protonated carbons.

Conclusion

While a definitive experimental spectrum for this compound is not publicly available at the time of this writing, this guide provides a robust framework for its prediction, acquisition, and interpretation. By leveraging established principles of NMR spectroscopy and data from analogous structures, researchers can confidently approach the structural elucidation of this important molecule. The methodologies outlined here are grounded in standard laboratory practices and serve as a reliable starting point for any scientist working with novel fluorene derivatives.

References

-

The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

American Chemical Society. (n.d.). Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

SpectraBase. (n.d.). 7-BROMO-9,9-DIHEXYL-9H-FLUORENE-2-AMINE. Retrieved from [Link]

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and.... Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

University of Groningen. (n.d.). Molecular machines. Retrieved from [Link]

Sources

A-Purity-Driven Approach to the Analysis of 7-Bromo-9,9-dihexylfluoren-2-YL-boronic Acid by High-Performance Liquid Chromatography

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid is a critical building block in the synthesis of advanced organic electronic materials. Its purity profoundly impacts the performance and reproducibility of resulting devices. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the causal relationships behind methodological choices, establish a self-validating analytical protocol, and underscore the importance of rigorous method validation and forced degradation studies in ensuring the quality and stability of this key intermediate.

Introduction: The Imperative of Purity in Organic Electronics

The field of organic electronics, encompassing technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the precise molecular architecture of its constituent materials. This compound serves as a vital precursor in Suzuki-Miyaura coupling reactions, enabling the construction of complex, conjugated polymer systems. Even minute impurities, such as residual starting materials, by-products, or degradation products, can disrupt the electronic properties of the final polymer, leading to diminished device efficiency, shortened lifespan, and manufacturing inconsistencies. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a cornerstone of innovation in this sector.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide will delineate a systematic approach to developing and validating a stability-indicating HPLC method for this compound.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is an exercise in applied chemical principles. Each parameter is selected to exploit the specific physicochemical properties of the analyte and potential impurities.

Stationary Phase Selection: The Foundation of Separation

For non-polar compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the logical choice.[1] The stationary phase, typically a silica support chemically bonded with C18 (octadecylsilane) alkyl chains, provides a hydrophobic surface. The analyte and its impurities will partition between this stationary phase and a more polar mobile phase.

Causality: The long dihexyl chains and the fluorene core of the target molecule impart significant hydrophobicity, leading to strong retention on a C18 column. This allows for the effective use of a gradient elution to separate compounds with varying polarities. Less hydrophobic impurities will elute earlier, while more hydrophobic ones will be retained longer.

A critical consideration for boronic acids is the potential for on-column hydrolysis of the corresponding boronate esters, which are often present as impurities.[2][3][4] The silanol groups on the surface of the silica support can catalyze this hydrolysis.[3] Therefore, selecting a column with low silanol activity, such as an end-capped C18 column, is crucial to minimize this artifact and ensure accurate quantitation.[3]

Mobile Phase Optimization: The Engine of Elution

The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[5]

-

Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.

-

Aqueous Component & pH: The pKa of the boronic acid group is a key factor in mobile phase selection. At a pH above its pKa, the boronic acid will be ionized, becoming more polar and eluting earlier. Conversely, at a pH below its pKa, it will be in its neutral form and exhibit stronger retention. To ensure consistent retention and peak shape, buffering the aqueous component of the mobile phase is recommended. A low pH, achieved with the addition of a small amount of an acid like formic acid or phosphoric acid, will suppress the ionization of the boronic acid group, leading to better retention and peak symmetry.[6]

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is essential for analyzing samples containing a wide range of polarities.[7] This allows for the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.

Detection Wavelength: Seeing the Unseen

The fluorene core of this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it can acquire the entire UV-visible spectrum of the eluting peaks. This allows for the selection of an optimal detection wavelength that maximizes the signal for the main component and all potential impurities. A wavelength of 254 nm is a common starting point for aromatic compounds.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust starting point for the HPLC analysis of this compound. Optimization may be required based on the specific impurity profile of the sample.

Materials and Reagents

-

This compound reference standard and sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable acid)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with low silanol activity.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a stock solution of 100 µg/mL.

-

Sample Preparation: Prepare the sample in the same manner as the standard.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Method Validation: Establishing Trustworthiness

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Key Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated through forced degradation studies and by spiking the sample with known impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 50% to 150% of the expected sample concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample spiked with a known amount of analyte.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

-

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | No significant change in results |

Forced Degradation Studies: Proving Stability-Indicating Power

Forced degradation studies are essential to develop a stability-indicating method.[12][13][14] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[13] The goal is to demonstrate that the analytical method can separate the intact analyte from any degradants that may form.

Stress Conditions

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The chromatograms from the stressed samples should be compared to that of an unstressed sample to identify and resolve any degradation peaks from the main component peak.

Visualizing the Workflow

HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Forced Degradation Study Design

Caption: Design of forced degradation studies.

Conclusion: A Commitment to Quality

The purity analysis of this compound by HPLC is a critical step in ensuring the quality and performance of advanced organic electronic materials. This guide has provided a comprehensive framework, grounded in scientific principles, for developing and validating a robust, stability-indicating HPLC method. By understanding the "why" behind each experimental choice and adhering to rigorous validation and forced degradation protocols, researchers and drug development professionals can have high confidence in the quality of this essential building block, thereby accelerating the development of next-generation electronic devices.

References

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Kumar, S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

Ravisankar, P., Rao, G. D., & Chaitanya, M. K. (2013). Development and Validation of an Improved RP-HPLC Method for the Quantitative Determination of Flunarizine in Bulk and Tablet Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 666-676. Retrieved from [Link]

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Songsermsaku, P., & Hayakawa, K. (2018). Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine. Science & Technology Asia, 23(2), 29-39. Retrieved from [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-1995. Retrieved from [Link]

-

Roberts, A. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Retrieved from [Link]

-

Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. Retrieved from [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

International Journal of Pharmaceutical and Research. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

- Google Patents. (n.d.). Method for measuring purity of 9-fluorenemethanol.

-

J&H Chemical. (n.d.). This compound CAS NO.934762-26-2. Retrieved from [Link]

-

National Institutes of Health. (2023). Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel. Retrieved from [Link]

Sources

- 1. ijtsrd.com [ijtsrd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. irjpms.com [irjpms.com]

- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. Forced Degradation Studies - STEMart [ste-mart.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. scispace.com [scispace.com]

The Strategic Role of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic Acid in Advanced OLED Materials: A Technical Guide

This guide provides an in-depth technical exploration of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid, a key architectural component in the synthesis of high-performance organic light-emitting diode (OLED) materials. We will dissect the molecule's structural significance, detail its application in polymerization, and present the scientific rationale behind its use in creating the next generation of emissive and charge-transporting layers for OLED devices. This document is intended for researchers and professionals in materials science and organic electronics.

Introduction: The Architectural Imperative in OLED Material Design

The performance of an Organic Light-Emitting Diode (OLED) is fundamentally dictated by the molecular architecture of its constituent organic semiconductor materials. Properties such as charge carrier mobility, photoluminescence quantum yield, and operational stability are not inherent traits but are meticulously engineered through synthetic chemistry. Fluorene-based polymers have emerged as a cornerstone in this field, particularly for blue light emission, owing to their high fluorescence efficiency and excellent thermal stability.

This compound is a specialized monomer designed to impart specific, desirable characteristics to these fluorene-based polymers. Its asymmetric design, featuring a bromine atom at the 7-position and a boronic acid group at the 2-position, provides a versatile platform for constructing well-defined copolymers with tailored optoelectronic properties. The dihexyl chains at the 9-position are not merely passive appendages; they are crucial for ensuring the solubility of the resulting polymers, a critical factor for solution-based processing techniques like spin-coating and inkjet printing.

This guide will illuminate the causal links between the molecular structure of this building block and the macroscopic performance of the resulting OLED devices.

Molecular Dissection: The Functional Significance of Each Moiety

To appreciate the role of this compound, we must first understand the contribution of each of its functional components. The strategic placement of these groups allows for precise control over the polymerization process and the final properties of the polymer.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];

-

Fluorene Core : This rigid, planar aromatic structure is the source of the material's high photoluminescence quantum yield and good thermal stability. Its wide bandgap makes it an excellent candidate for blue emission.

-

Dihexyl Chains (-C₆H₁₃) : Positioned at the C9 bridge, these aliphatic chains disrupt intermolecular packing. This steric hindrance prevents aggregation and enhances the solubility of the monomer and the resulting polymer in common organic solvents. This is a critical feature for fabricating uniform thin films via solution processing.

-

Bromine (-Br) and Boronic Acid (-B(OH)₂) : These two groups are the reactive handles for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their presence at the 2 and 7 positions allows for the creation of alternating copolymers. By carefully selecting a comonomer with complementary reactive groups (e.g., dibromo or diboronic acid derivatives), the electronic properties of the final polymer can be precisely tuned.

Synthesis and Polymerization: A Step-by-Step Technical Protocol

The synthesis of OLED materials using this compound is a multi-step process that demands precision and a controlled environment to ensure the purity and desired molecular weight of the final polymer.

Synthesis of the Monomer: this compound

While commercially available, understanding the synthesis of the monomer itself provides insight into its purity and potential side products. A common synthetic route starts from the readily available 2,7-Dibromo-9,9-dihexylfluorene.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

Experimental Protocol: Monomer Synthesis

-

Reaction Setup : In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,7-Dibromo-9,9-dihexylfluorene in anhydrous tetrahydrofuran (THF).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise. The selective lithiation at one of the bromo positions is a key step.

-

Borylation : After stirring at -78 °C for 1-2 hours, slowly add a slight excess of triisopropyl borate. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Purification : Quench the reaction with a dilute acid solution (e.g., 1M HCl) and stir for several hours. Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final white to off-white solid.

Suzuki-Miyaura Cross-Coupling Polymerization

The true utility of this compound is realized during polymerization. The following protocol is a representative example for the synthesis of a polyfluorene-based copolymer, a process that can be adapted by selecting different comonomers to tune the final properties.[1][2]

dot graph "Suzuki_Polymerization" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10];

Experimental Protocol: Copolymer Synthesis

-

Reaction Setup : In a glovebox, add this compound (or its pinacol ester derivative), an equimolar amount of the desired dihaloaromatic comonomer, and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~2 mol%) to a flame-dried Schlenk flask.

-

Inert Atmosphere : Seal the flask and remove it from the glovebox. Connect to a Schlenk line and purge with argon or nitrogen for 15-20 minutes to ensure an oxygen-free environment.

-

Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene and a 2M aqueous solution of potassium carbonate. A phase transfer catalyst, such as Aliquat 336, can be added to improve the reaction rate.[2]

-

Polymerization : Heat the vigorously stirred biphasic mixture to reflux (around 85-90 °C) for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

-

End-capping and Work-up : To terminate the polymer chains and improve stability, add a small amount of an end-capping agent (e.g., phenylboronic acid). After stirring for a few more hours, cool the reaction mixture.

-

Purification : Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol. Collect the fibrous polymer by filtration. The polymer is then extensively purified, often by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final purified polymer is then dried under vacuum.

From Polymer to Performance: OLED Device Fabrication and Characterization

The ultimate test of a new OLED material is its performance in a functioning device. The following is a generalized protocol for the fabrication of a multilayer OLED using the synthesized polymer as the emissive layer.

dot graph "OLED_Fabrication" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontsize=9];

Experimental Protocol: Device Fabrication

-

Substrate Cleaning : Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

Substrate Treatment : The cleaned substrates are treated with UV-ozone or oxygen plasma to increase the work function of the ITO, which facilitates efficient hole injection.

-

Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.

-

Emissive Layer (EML) Deposition : The synthesized fluorene copolymer is dissolved in a suitable solvent (e.g., toluene or chloroform) and spin-coated on top of the HTL. The film is then annealed to remove residual solvent.

-

Electron Transport and Cathode Layers : The substrate is transferred to a high-vacuum thermal evaporation chamber. An electron transport layer (ETL), a cathode layer (e.g., lithium fluoride), and a protective metal layer (e.g., aluminum) are sequentially deposited.

-

Encapsulation and Testing : The completed device is encapsulated to protect it from atmospheric moisture and oxygen. The device is then tested for its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum.

Performance Metrics and Data Analysis

The performance of an OLED is quantified by several key metrics. The use of monomers like this compound allows for the tuning of the polymer's electronic energy levels (HOMO/LUMO) and morphology, which directly impacts these metrics.

| Property | Poly(9,9-dihexylfluorene) (PDHF) | Poly[2-methoxy-5-(2'-ethyl-hexyloxy)-1,4-phenylene vinylene] (MEH-PPV) | Significance in Organic Electronics |

| UV-Vis Absorption (λmax, thin film) | ~381-390 nm | ~490-500 nm | Determines the spectral range for light absorption, crucial for photovoltaic applications. |

| Photoluminescence (PL) Emission (λmax, thin film) | ~420-440 nm (Blue) | ~580-600 nm (Orange-Red) | Defines the color of emitted light in OLEDs. |

| Photoluminescence Quantum Yield (PLQY, in solution) | 36-52% | ~55% | Measures the efficiency of light emission upon photoexcitation. |

Table 1: Comparative performance of a representative polyfluorene (PDHF) and a common alternative (MEH-PPV). Data is indicative and sourced from comparative guides.[3]

| Device Parameter | Fluorene Copolymer with 9,10-dicyanophenanthrene (2.5 mol%) |

| Maximum Brightness (cd/m²) | 9230 |

| Maximum Current Efficiency (cd/A) | 3.33 |

| Emission Color | Greenish-blue |

Table 2: Example performance data for a fluorene-based copolymer in an OLED device. This illustrates the high brightness achievable with such materials.[4]

Conclusion and Future Outlook

This compound represents a sophisticated building block for the synthesis of advanced OLED materials. Its well-defined structure, featuring reactive sites for controlled polymerization and solubilizing side chains, enables the creation of copolymers with precisely tuned optoelectronic properties. The protocols detailed in this guide provide a framework for the rational design, synthesis, and fabrication of high-performance OLED devices.

The continued development of novel comonomers to be paired with this boronic acid will undoubtedly lead to further improvements in the efficiency, color purity, and operational lifetime of OLEDs, particularly in the challenging blue and deep-blue regions of the spectrum. As the demand for flexible, efficient, and high-quality displays and lighting grows, the importance of architecturally complex and functionally optimized monomers like this compound will only increase.

References

-

Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. (2024). MDPI. Available at: [Link]

-

Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. (2021). National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (2023). National Institutes of Health. Available at: [Link]

-

New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. (1999). ACS Publications. Available at: [Link]

-

Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid

Abstract

This compound is a specialized organic compound that serves as a critical building block in the field of materials science, particularly for organic electronics. Its unique trifunctional structure—comprising a rigid and photoactive fluorene core, solubilizing alkyl chains, and two distinct, orthogonally reactive sites (a bromo group and a boronic acid)—makes it an exceptionally versatile monomer. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its primary applications in the development of high-performance conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The content herein is intended for researchers and scientists engaged in chemical synthesis and drug development, offering field-proven insights into the strategic use of this compound.

Core Molecular Structure & Physicochemical Properties

The utility of this compound stems directly from its distinct molecular architecture. Each component of the molecule is engineered to impart specific, desirable properties to the resulting materials.

Chemical Identity

| Parameter | Value |

| CAS Number | 934762-26-2[1][2] |

| Molecular Formula | C₂₅H₃₄BBrO₂[2] |

| Molecular Weight | 457.25 g/mol [2] |

| IUPAC Name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid |

| SMILES Code | OB(C1=CC(C(CCCCCC)(CCCCCC)C2=C3C=CC(Br)=C2)=C3C=C1)O[2] |

Key Structural Features

The molecule's structure is non-trivial and designed for purpose:

-

Fluorene Core: This rigid, planar, aromatic system provides high thermal stability and is an efficient blue-light emitter. Its electron-rich nature is fundamental to the electronic properties of polymers derived from it.

-

Dihexyl Chains (C9 position): Two hexyl chains are attached to the C9 position of the fluorene backbone. This is a critical design choice to overcome the inherent insolubility of large, planar aromatic systems. These flexible alkyl chains disrupt intermolecular packing, rendering the molecule and its subsequent polymers soluble in common organic solvents, which is essential for solution-based processing of electronic devices.[3]

-

Bromo Group (C7 position): The bromine atom serves as a stable and reliable reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

-

Boronic Acid Group (C2 position): The boronic acid moiety is the complementary reactive site, most commonly employed in Suzuki-Miyaura cross-coupling reactions.[3][4] The differential reactivity of the C-Br bond and the C-B(OH)₂ group allows for controlled, stepwise polymerization strategies.

Caption: Molecular structure of this compound.

Physicochemical Data

The physical properties of the compound are critical for its handling, storage, and reaction setup.

| Property | Value | Notes |

| Physical State | White to off-white solid (powder or crystalline) | [5][6] |

| Boiling Point | 578°C | Predicted[1] |

| Flash Point | 304°C | Predicted[1] |

| Density | 1.23 g/cm³ | Predicted[1] |

| pKa | 8.45 ± 0.40 | Predicted[1] |

| Storage | 2-8°C, under inert atmosphere | [1][2] |

Synthesis and Mechanistic Insights

The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high purity. A common and logical pathway proceeds from the readily available 2,7-dibromo-9,9-dihexylfluorene.

Retrosynthetic Rationale

The target molecule is asymmetric, possessing two different functional groups at the C2 and C7 positions. The most efficient strategy involves the selective conversion of one C-Br bond to a C-B(OH)₂ group on a symmetric precursor. The key transformation is a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This method is favored due to its high efficiency and the commercial availability of the dibrominated starting material.

Proposed Synthetic Protocol: Selective Borylation

This protocol details the conversion of 2,7-dibromo-9,9-dihexylfluorene to the target compound.

Step 1: Reaction Setup

-